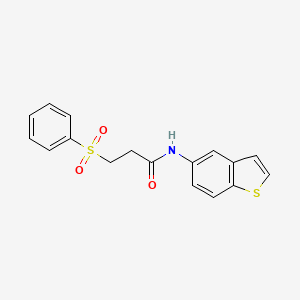

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c19-17(9-11-23(20,21)15-4-2-1-3-5-15)18-14-6-7-16-13(12-14)8-10-22-16/h1-8,10,12H,9,11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKIEVQXHXSFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide typically involves the following steps:

Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through cyclization reactions involving thiophenol and suitable acetylenic compounds.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, typically using benzenesulfonyl chloride and a base such as pyridine.

Amidation Reaction: The final step involves the formation of the amide bond between the benzenesulfonyl group and the benzothiophene moiety. This can be achieved through a reaction between the sulfonyl chloride derivative and the amine group of the benzothiophene.

Industrial Production Methods

Industrial production of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzenesulfonyl group.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halides and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.

Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzothiophene moiety may enhance binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Key Observations :

- Heterocyclic Moieties : The 1-benzothiophen-5-yl group offers π-π stacking capabilities similar to pyridine-thiazole systems in C3 and P6 but lacks the nitrogen-rich environment critical for binding to insect nicotinic acetylcholine receptors .

- Fluorinated Side Chains : Compounds P6 and P10 exhibit superior metabolic stability and membrane permeability due to fluorinated substituents, a feature absent in the target compound .

Bioactivity and Pesticidal Performance

While direct bioactivity data for the target compound is scarce, inferences can be drawn from analogues:

- C3 : Demonstrated efficacy against lepidopteran pests, with LC₅₀ values in the low ppm range . The methylthio group likely enhances electrophilic reactivity, enabling covalent interactions with pest enzymes.

- P6 and P10 : Showed extended residual activity (≥14 days) in field trials, attributed to fluorinated side chains resisting hydrolysis and UV degradation .

- Target Compound : The absence of fluorinated or propargyl groups suggests shorter environmental persistence. Its benzenesulfonyl moiety may confer herbicidal activity, but this remains untested.

Physicochemical Properties

- Solubility : The target compound’s benzenesulfonyl group increases polarity compared to C3, but lower solubility than P6/P10 due to the lack of fluorophilic side chains.

- Stability : Susceptible to sulfonyl group hydrolysis under alkaline conditions, whereas P6/P10’s fluorinated thioethers resist nucleophilic attack .

Biological Activity

3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide, identified by its CAS number 868676-50-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide is , with a molecular weight of approximately 345.44 g/mol. The compound features a benzothiophene moiety linked to a benzenesulfonyl group through a propanamide bond, which plays a crucial role in its biological interactions.

The biological activity of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism involves:

- Binding Affinity : The sulfonyl group enhances binding interactions with active sites on target proteins.

- Modulation of Biological Pathways : By interacting with enzymes involved in inflammatory responses, the compound may influence pathways related to diseases such as cancer and inflammation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. The structural analogs have demonstrated significant inhibitory effects on IL-1β release, suggesting that 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide may possess similar properties .

- Anticancer Activity : The compound's ability to modulate specific signaling pathways has been explored for its potential in cancer therapy. Studies indicate that structural modifications can enhance potency against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-(benzenesulfonyl)-N-(1-benzothiophen-2-yl)propanamide | Benzothiophene derivative | Moderate anti-inflammatory effects |

| 3-(benzenesulfonyl)-N-(2-benzothiophen-5-yl)propanamide | Benzothiophene derivative | Enhanced binding affinity |

| 3-(benzenesulfonyl)-N-(1-benzothiophen-3-yl)propanamide | Benzothiophene derivative | Reduced cytotoxicity compared to others |

The structural positioning of the benzothiophene moiety significantly influences the compound's reactivity and biological activity.

Case Studies and Research Findings

A series of studies have been conducted to elucidate the biological activity of this compound:

- In Vivo Studies : Research involving animal models has demonstrated that compounds similar to 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide can significantly reduce inflammation markers in conditions like myocardial infarction .

- In Vitro Assays : Cell viability assays have shown that analogs exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide, and what challenges are associated with its multi-step synthesis?

- Answer : Synthesis typically involves sequential steps: (1) formation of the benzothiophene core, (2) sulfonylation to introduce the benzenesulfonyl group, and (3) amidation to attach the propanamide moiety. Challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and ensuring high purity during purification. Multi-step processes often require chromatographic techniques (e.g., column chromatography) for isolation .

Q. How is the molecular structure of 3-(benzenesulfonyl)-N-(1-benzothiophen-5-yl)propanamide confirmed post-synthesis?

- Answer : Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments (e.g., aromatic protons in benzothiophene at δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS m/z calculated for C₁₈H₁₅NO₃S₂: 365.04) .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

- X-ray Crystallography (if crystalline) : For absolute configuration determination using SHELX programs .

Q. What preliminary biological activities have been reported for this compound, and how are these assays typically designed?

- Answer : Preliminary studies suggest potential enzyme inhibition (e.g., cyclooxygenase-2) or receptor modulation (e.g., cannabinoid receptors). Assays often involve:

- In vitro enzyme inhibition : Using fluorogenic substrates or colorimetric readouts .

- Cell-based assays : Measuring cytotoxicity or anti-inflammatory markers (e.g., TNF-α) .

- Binding studies : Radiolabeled ligands to quantify affinity for target receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing derivatives of this compound?

- Answer : Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton signals .

- High-Resolution MS (HRMS) : To distinguish isotopic patterns from adducts .

- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., benzothiazole derivatives) .

Q. What strategies are effective in optimizing reaction conditions for introducing functional groups to the benzothiophene moiety?

- Answer : Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- pH control : Maintaining basic conditions (pH 8–9) to deprotonate thiophene for electrophilic substitution .

Q. What experimental approaches are used to elucidate the mechanism of action of this compound in modulating biological targets?

- Answer : Advanced methods include:

- Molecular docking : To predict binding poses in enzyme active sites (e.g., COX-2) .

- Kinetic studies : Determining inhibition constants (Kᵢ) via Lineweaver-Burk plots .

- CRISPR/Cas9 knockout models : Validating target specificity in cellular pathways .

Q. How should researchers address contradictory findings in biological activity across different studies?

- Answer : Contradictions may stem from assay variability or compound stability. Mitigation involves:

- Standardized protocols : Adopting OECD guidelines for reproducibility .

- Stability studies : Monitoring degradation under assay conditions (e.g., pH, temperature) .

- Meta-analysis : Comparing data with structurally related sulfonamides (e.g., apixaban analogs) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.8 (d, J=8.4 Hz, 2H, Ar-H) | |

| ¹³C NMR | δ 168.2 (C=O), 140.1 (S-C₆H₅) | |

| HRMS (ESI+) | m/z 365.04 [M+H]⁺ (calc. 365.04) |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C (amide coupling) | +25% |

| Solvent | DMF (for sulfonylation) | +30% |

| Catalyst | Pd(PPh₃)₄ (Suzuki coupling) | +40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.